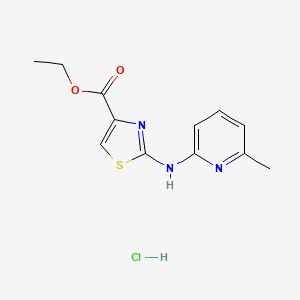

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride typically involves the reaction of 6-methyl-2-aminopyridine with ethyl 2-bromo-4-carboxylate thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride features a thiazole ring and a pyridine moiety, which contribute to its biological activity. The presence of the hydrochloride salt enhances its solubility and stability in biological systems, making it suitable for various applications.

Pharmacological Applications

-

Spleen Tyrosine Kinase Inhibition

The compound has been identified as a potent inhibitor of spleen tyrosine kinase (SYK), a critical enzyme involved in various signaling pathways related to cell proliferation and survival. This inhibition is particularly relevant in the context of:- Cancer Treatment : By modulating SYK activity, the compound may help in the treatment of various cancers, including hematological malignancies.

- Autoimmune Disorders : SYK plays a role in immune cell signaling; thus, inhibiting it could provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and lupus .

-

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial activity. Although further research is required, this property opens avenues for its potential use in treating bacterial infections . -

Interactions with Biological Targets

Research indicates that this compound interacts with various kinases beyond SYK, suggesting a broader spectrum of action against multiple cellular pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can be optimized to enhance yield and purity, which is essential for its application in drug development.

Research Findings and Case Studies

Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Understanding these parameters is vital for assessing its suitability for clinical use. Additionally, ongoing research aims to explore its efficacy in various disease models, providing insights into its potential therapeutic applications.

Notable Case Studies

-

Cancer Cell Line Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent . -

Autoimmune Disease Models

In preclinical models of autoimmune diseases, the compound has shown promise in reducing inflammatory responses, indicating its potential therapeutic role .

Mécanisme D'action

The mechanism of action of Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-aminothiazole-4-carboxylate

- 6-Methyl-2-aminopyridine

- Thiazole-4-carboxylate derivatives

Uniqueness

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride is unique due to its specific combination of a thiazole ring with a 6-methylpyridin-2-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a pyridine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O2S⋅HCl. The presence of the hydrochloride salt enhances its solubility and stability in biological environments, making it suitable for various pharmacological applications. The thiazole ring is known for its nucleophilic properties, facilitating diverse chemical reactions that are crucial for its biological interactions.

This compound primarily acts as an inhibitor of spleen tyrosine kinase (Syk). This inhibition is significant because Syk plays a critical role in various signaling pathways associated with cell proliferation and survival. By modulating these pathways, the compound shows promise in treating cancers and autoimmune disorders.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, related thiazole derivatives have shown effectiveness against multiple human tumor cell lines. A study reported that certain thiazole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.08 µM against leukemia cell lines .

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. While further research is needed to characterize these effects fully, the structural features of the compound align with those observed in other thiazole derivatives known for their antimicrobial activity .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique biological activities of this compound. Below is a summary table highlighting similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-thiazole-4-carboxylate | Thiazole ring with amino group | Moderate antibacterial activity |

| Ethyl 5-amino-thiazole-4-carboxylate | Similar thiazole structure | Antimicrobial properties |

| Ethyl 2-(6-chloropyridin-2-yl)amino-thiazole | Chlorinated pyridine instead of methyl | Potential anti-inflammatory effects |

| Ethyl 5-bromo-thiazole-4-carboxylic acid | Brominated variant | Known for anti-cancer activity |

This table illustrates the distinctiveness of this compound due to its specific mechanism as a Syk inhibitor, which may not be present in other structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including this compound:

- Antitumor Activity : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that various thiazole derivatives showed broad-spectrum anticancer activity against multiple tumor cell lines. The efficacy was attributed to their ability to inhibit key signaling pathways involved in cancer progression .

- Antimicrobial Studies : Various thiazoles have been tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential in this area.

- Pharmacokinetics : Understanding the pharmacokinetics and bioavailability of this compound is crucial for assessing its clinical applicability. Preliminary findings suggest favorable absorption characteristics due to the presence of the hydrochloride salt form.

Propriétés

IUPAC Name |

ethyl 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c1-3-17-11(16)9-7-18-12(14-9)15-10-6-4-5-8(2)13-10;/h4-7H,3H2,1-2H3,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCEJGMEJLAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=N2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.